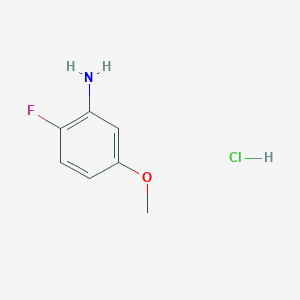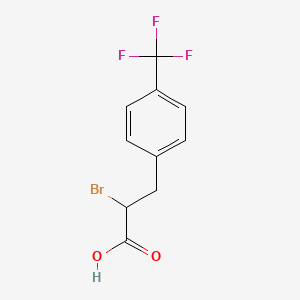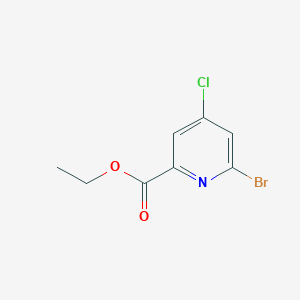![molecular formula C8H9ClN4 B13006102 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Preparation Methods
The synthesis of 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . Another method includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired compound . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-iodosuccinimide for iodination and various bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves the inhibition of specific kinases involved in cancer cell proliferation . The compound targets the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine include:
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: Used in similar kinase inhibition studies.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another halogenated derivative with potential medicinal applications.
Pyrrolo[1,2-f][1,2,4]triazin-4-amine: A non-halogenated derivative used in various chemical and biological studies.
The uniqueness of this compound lies in its specific chloroethyl group, which can be further modified to enhance its biological activity and selectivity .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
7-(2-chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H9ClN4/c9-4-3-6-1-2-7-8(10)11-5-12-13(6)7/h1-2,5H,3-4H2,(H2,10,11,12) |
InChI Key |
GQDZMQXLPCTHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


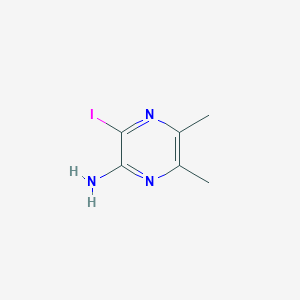
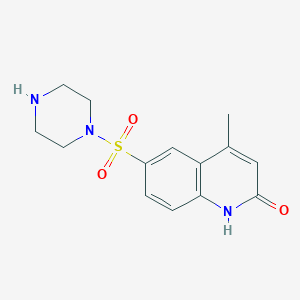
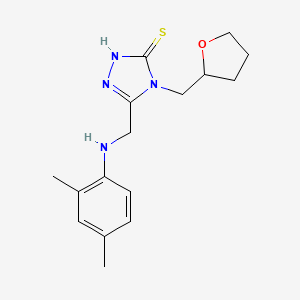

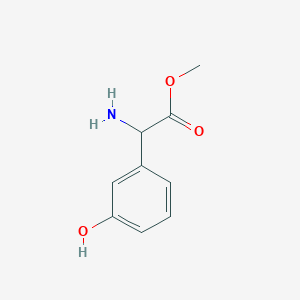
![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
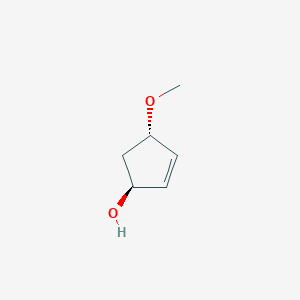
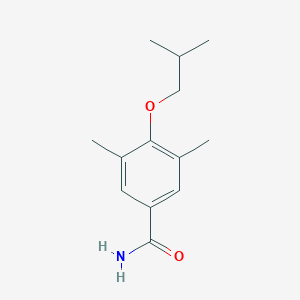
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13006080.png)
